6-(3,4-dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one
Description
The compound 6-(3,4-dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one features a dihydropyridazinone core fused with a 3,4-dimethylphenyl group at position 6 and a 1,2,4-oxadiazole ring substituted with a methylsulfanylphenyl moiety at position 2. The oxadiazole and methylsulfanyl groups may enhance lipophilicity and metabolic stability, critical for drug-likeness.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-4-5-17(12-15(14)2)19-10-11-21(27)26(24-19)13-20-23-22(25-28-20)16-6-8-18(29-3)9-7-16/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJOCQCCUJMESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyridazinone core, followed by the introduction of the dimethylphenyl and methylsulfanylphenyl groups through various organic reactions such as nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis procedures while ensuring safety, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : Pyrazoline derivatives () and triazolo-thiadiazines () highlight the importance of optimizing reaction conditions (e.g., solvent, catalyst) for high yields. The target compound may benefit from similar protocols.
- Bioactivity Gaps: While ’s dihydropyridazinone analogs show antimicrobial activity, the target compound’s oxadiazole-methylsulfanyl group could target enzymes like COX-2 or kinases, warranting in vitro assays.
Biological Activity
6-(3,4-dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core and various substituents that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a candidate for drug development due to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 394.48 g/mol. The structure features multiple functional groups that may interact with biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N4O2S |
| Molecular Weight | 394.48 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is likely attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various signaling pathways. Detailed studies are required to elucidate the exact mechanisms and pathways influenced by this compound.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Antimicrobial Activity:
- Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. For instance, related compounds have shown effectiveness against both bacterial and fungal strains in vitro.
2. Anticancer Properties:
- Compounds in this class have been investigated for their potential anticancer effects. The presence of specific substituents can enhance cytotoxicity against cancer cell lines. For example, structural modifications have been linked to increased activity against breast cancer cells and leukemia.
3. Anticonvulsant Activity:
- Some derivatives have demonstrated anticonvulsant effects in animal models. The mechanism may involve modulation of neurotransmitter systems or ion channels.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of related compounds, the minimum inhibitory concentration (MIC) was determined against several bacterial strains including Staphylococcus aureus and Escherichia coli. The findings indicated promising antimicrobial effects comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A series of derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and HT29 (colon cancer). Results showed that certain modifications led to an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
Case Study 3: Anticonvulsant Effects
Animal studies demonstrated that selected derivatives exhibited significant anticonvulsant activity in pentylenetetrazole-induced seizure models. The structure-activity relationship (SAR) analysis suggested that specific functional groups are critical for enhancing anticonvulsant efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 6-(3,4-dimethylphenyl)-2-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one?
- Answer: The compound’s synthesis typically involves multi-step routes, including cyclization and functionalization of heterocyclic cores. Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (e.g., for oxadiazole formation) is a validated method . For the dihydropyridazinone core, hydrazine-mediated cyclization of diketones or α,β-unsaturated ketones, as demonstrated in analogous pyrazoline syntheses, is applicable . Optimization of protecting groups for the methylsulfanylphenyl moiety is critical to avoid side reactions during coupling steps.
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- Answer:
- NMR: ¹H-NMR can distinguish between diastereotopic protons in the dihydropyridazinone ring (e.g., δ 3.11–3.80 ppm for Ha and Hb in similar scaffolds) and confirm substitution patterns on aromatic rings . ¹³C-NMR identifies carbonyl groups (δ ~160–170 ppm) and oxadiazole carbons (δ ~165–175 ppm) .
- IR: Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm core heterocycles .
- MS: High-resolution mass spectrometry (HRMS) validates molecular formula, while fragmentation patterns differentiate regioisomers of the oxadiazole and dihydropyridazinone moieties .
Q. What preliminary assays are recommended to assess the compound’s bioactivity?
- Answer: Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole group’s known role in binding ATP pockets . Cytotoxicity screening (MTT assay) in cancer cell lines and computational docking (using DFT-optimized structures) can prioritize targets .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE effects or splitting patterns) be resolved for this compound?
- Answer: Contradictions often arise from dynamic processes (e.g., ring puckering in dihydropyridazinone). Use variable-temperature NMR to detect conformational exchange broadening. For example, coalescence temperatures >300 K suggest slow interconversion between chair-like and boat-like conformers . X-ray crystallography (as in analogous thiadiazole derivatives) provides definitive stereochemical assignments .
Q. What computational methods optimize reaction yields for large-scale synthesis?
- Answer:
- DFT Studies: Calculate transition-state energies for key steps (e.g., oxadiazole cyclization) to identify rate-limiting barriers. Solvent effects (e.g., acetic acid vs. DMF) are modeled using COSMO-RS to predict optimal reaction media .
- Machine Learning: Train models on analogous heterocycle syntheses (e.g., pyrimidines) to predict ideal catalysts, temperatures, and stoichiometries. For example, Pd(OAc)₂/Xantphos systems improve coupling efficiency in nitroarene reductions .
Q. How do electronic effects of substituents (e.g., methylsulfanyl vs. methoxy) influence the compound’s reactivity and bioactivity?
- Answer: The methylsulfanyl group enhances electron density at the oxadiazole ring, increasing nucleophilic aromatic substitution reactivity at the 5-position. Comparative studies with methoxy analogs show altered pharmacokinetics (e.g., LogP increases by ~0.5 units due to sulfur’s lipophilicity) . SAR analyses reveal that bulkier substituents at the 3,4-dimethylphenyl group reduce off-target binding in kinase assays .
Q. What strategies mitigate decomposition during storage or biological assays?
- Answer: Stabilize the dihydropyridazinone core by:
- pH Control: Store in anhydrous DMSO at pH 6–7 to prevent acid/base-mediated ring opening.
- Light Sensitivity: Use amber vials, as the methylsulfanyl group is prone to photooxidation to sulfoxide derivatives .
- Cryopreservation: Lyophilize with trehalose (1:5 w/w ratio) to prevent hydrolysis of the oxadiazole moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
